5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Its structure features:
- A thiazolo[3,2-b][1,2,4]triazole core.
- A 2-chlorophenyl group linked via a piperidin-1-ylmethyl substituent at position 3.
- A furan-2-yl moiety at position 2.
- A hydroxyl group at position 4.
This scaffold is synthesized via [2+3]-cyclocondensation reactions or SN/thiol-ene click chemistry, as demonstrated in studies of analogous compounds .
Properties
IUPAC Name |
5-[(2-chlorophenyl)-piperidin-1-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c21-14-8-3-2-7-13(14)16(24-10-4-1-5-11-24)17-19(26)25-20(28-17)22-18(23-25)15-9-6-12-27-15/h2-3,6-9,12,16,26H,1,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETRHWAFRQTCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol, also known by its CAS number 887218-65-7, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antimalarial, and cytotoxic effects, supported by relevant research findings and data.
The molecular formula of the compound is with a molecular weight of 376.9 g/mol. It features a complex structure that includes a thiazole ring fused with a triazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 887218-65-7 |
| Molecular Formula | C₁₈H₂₁ClN₄OS |
| Molecular Weight | 376.9 g/mol |
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of various thiazole derivatives similar to the compound . For instance, a study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against several pathogens. The most active derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Against |
|---|---|---|---|
| Compound 7b | 0.22 | Not specified | Staphylococcus aureus |
| Compound 10 | 0.25 | Not specified | Staphylococcus epidermidis |
Antimalarial Activity
The compound's structural analogs have shown promising antimalarial activity against both sexual and asexual stages of Plasmodium falciparum. A related compound from the Malaria Box exhibited significant inhibition in standard membrane-feeding assays, indicating potential for malaria transmission blocking .
Cytotoxicity Studies
In vitro cytotoxicity studies are essential for evaluating the safety profile of new compounds. The cytotoxicity of derivatives was assessed using HeLa cell lines through MTT assays. The results indicated that while exhibiting potent antimicrobial activity, these compounds displayed low cytotoxicity with IC50 values greater than 60 μM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The presence of electron-withdrawing groups such as chloro or bromo enhances antimicrobial properties significantly .
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Chloro | Increases activity |
| Bromo | Increases activity |
| Electron-donating groups | Decreases activity |
Case Studies
- Antibacterial Efficacy : A study demonstrated that certain piperidine derivatives exhibited notable antibacterial properties against Gram-positive and Gram-negative bacteria with MIC values ranging from 75 to 150 μg/mL . This suggests that modifications in the piperidine structure could enhance antibacterial potency.
- Antifungal Properties : The compound was also evaluated for antifungal activity against various strains, showing promising results that warrant further exploration in drug development .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations among analogs include modifications to the:
- Aromatic substituents (e.g., chlorophenyl, fluorophenyl, methoxyphenyl).
- Heterocyclic moieties (e.g., piperidine, piperazine, furan).
- Position of functional groups (e.g., hydroxyl, methyl, sulfonyl).
Table 1: Structural Comparison of Selected Analogs
*Molecular weight estimated based on .
Q & A
Q. What methods are recommended for studying the compound’s metabolic pathways and toxicity risks?
- Methodology :
- Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor to identify phase I metabolites .
- AMES test : Assess mutagenicity via Salmonella typhimurium strains TA98/TA100 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
